5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a chemical compound belonging to the class of triazine derivatives. This compound features a morpholine moiety attached to a tetrahydro-triazine core, which is notable for its potential biological activities. Triazines are a class of compounds that have been studied for various applications, including their roles in medicinal chemistry and as agrochemicals.
This compound can be synthesized through various methods involving the reaction of morpholine derivatives with triazine structures. It has been referenced in several scientific databases and patents, indicating its relevance in research contexts. Notably, it has been cataloged in sources such as PubChem and VWR, which provide details on its chemical properties and potential applications .
5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol can be classified under:
The synthesis of 5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol typically involves the following steps:
The synthesis may utilize methods such as nucleophilic substitution or cyclization reactions to achieve the final compound. The exact conditions (temperature, time, etc.) can vary based on the specific synthetic route chosen .
The molecular structure of 5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol consists of:
The molecular formula is , with a molecular weight of approximately 240.34 g/mol. The presence of sulfur in the thiol group suggests potential reactivity with electrophiles .
The compound can participate in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity .
Relevant data from studies indicate that variations in substituents on the triazine core can significantly affect these properties .
5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol has potential applications in:
Retrosynthetic deconstruction of the target molecule reveals two primary synthons: (1) a 1,3,5-triazine-2-thiol precursor functionalized at N5, and (2) a 3-(morpholin-4-yl)propyl electrophile. The convergent strategy leverages the nucleophilic character of the triazine nitrogen for alkylation with the morpholinopropyl side chain. Critical disconnections include:
Pathway prioritization considers steric accessibility of N5 and competing sulfur reactivity. Computational modeling (DFT) confirms that N-alkylation precedes undesired S-alkylation due to higher nucleophilicity at nitrogen (ΔG‡ difference > 3.2 kcal/mol). The optimal route employs stepwise triazine assembly followed by late-stage morpholine integration, avoiding protection-deprotection sequences [6].
Successful N-alkylation requires precise control of electronic and steric parameters:
Kinetic studies reveal pseudo-first-order dependence on triazine concentration (k = 1.8 × 10⁻³ min⁻¹ at 60°C). Side-chain elongation beyond propyl spacers diminishes receptor binding in analogous pharmacophores by disrupting van der Waals contacts [6] [4].
The 1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol core is constructed via acid-catalyzed cyclocondensation:
The mechanism proceeds through carbinolamine (I) and iminium (II) intermediates, with rate-determining cyclization (k = 4.7 × 10⁻⁴ s⁻¹ at 60°C). Thione-thiol tautomerism stabilizes the final product, confirmed by XPS sulfur 2p₃/₂ binding energy at 162.8 eV [5].
Copper-catalyzed methodologies overcome limitations of classical nucleophilic substitutions:
Table 1: Catalytic Systems for Triazine-Morpholine Coupling
Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Regioselectivity | Yield (%) |
---|---|---|---|---|---|
Cu(I)-Resin (macroporous) | 2.5 | 80 | 2 | >20:1 N5 vs. N1 | 92 |
Cu₂O Nanoparticles | 3.0 | 100 | 1.5 | 15:1 | 89 |
Ligandless CuI | 10 | 110 | 4 | 8:1 | 76 |
Uncatalyzed (K₂CO₃/DMF) | - | 120 | 22 | 3:1 | 68 |
Cumulative yield optimization addresses critical points:
Table 2: Yield Optimization Across Synthetic Stages
Step | Crude Yield (%) | Key Impurities | Purification Method | Optimized Yield (%) |
---|---|---|---|---|
Thiourea Formation | 95 | Symmetric dialkylthioureas | Recrystallization (EtOH/H₂O) | 91 |
Triazine Cyclization | 88 | Formaldehyde oligomers | Acid-Base Extraction (pH 5.5) | 85 |
Morpholinopropyl Alkylation | 79 | Di-alkylated byproduct | Silica Chromatography (EtOAc) | 74 |
Cumulative (Unoptimized) | 66 | |||
Cumulative (Optimized) | 58 |
Final purity is validated by reversed-phase HPLC (>99.5% AUC), with residual solvent levels meeting ICH Q3C guidelines [1] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9